molecular formula C24H27N3O4 B2705346 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine CAS No. 329704-93-0

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine

Cat. No.: B2705346
CAS No.: 329704-93-0
M. Wt: 421.497
InChI Key: OYUAFKFPLORNGI-UHFFFAOYSA-N
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Description

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine is an organic compound characterized by the presence of two tert-butylphenoxy groups and a nitro group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine precursor under specific conditions. The reaction often requires the use of a catalyst and may involve multiple steps to achieve the desired product. Common reagents used in the synthesis include tert-butylphenol, pyrimidine derivatives, and nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butylphenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets and pathways. The nitro group and tert-butylphenoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a nitro group.

    4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine: Contains an amine group instead of a nitro group.

Uniqueness

4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine is unique due to the presence of both tert-butylphenoxy groups and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-bis(4-tert-butylphenoxy)-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-23(2,3)16-7-11-18(12-8-16)30-21-20(27(28)29)22(26-15-25-21)31-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUAFKFPLORNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NC=N2)OC3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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